molecular formula C8H10OSe B14622794 [(Methoxymethyl)selanyl]benzene CAS No. 56814-33-6

[(Methoxymethyl)selanyl]benzene

Cat. No.: B14622794
CAS No.: 56814-33-6
M. Wt: 201.13 g/mol
InChI Key: FZCQXKRSJXKAJK-UHFFFAOYSA-N
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Description

[(Methoxymethyl)selanyl]benzene (CAS 56814-33-6), also known as methoxymethyl phenyl selenide, is a organoselenium compound of significant value in synthetic organic chemistry. Its molecular formula is C 8 H 10 OSe, with a molecular weight of 201.12400 g/mol . This compound serves as a versatile synthetic intermediate and a key starting material for various chemical transformations documented in the literature, enabling efficient pathways to complex target molecules . In laboratory research, [(Methoxymethyl)selanyl]benzene is primarily utilized as a reagent for introducing functional groups and facilitating key bond-forming reactions. Published synthetic procedures demonstrate its application in diverse reactions, achieving yields that highlight its utility in method development . The methoxymethylselanyl moiety is a key functional group that can participate in specific reaction mechanisms, making this compound a valuable building block for researchers constructing complex molecular architectures in pharmaceuticals and specialty chemicals. The compound's role underscores its importance in advancing synthetic methodologies and exploring new chemical spaces . For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or household use. Researchers should consult the safety data sheet (MSDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

56814-33-6

Molecular Formula

C8H10OSe

Molecular Weight

201.13 g/mol

IUPAC Name

methoxymethylselanylbenzene

InChI

InChI=1S/C8H10OSe/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

FZCQXKRSJXKAJK-UHFFFAOYSA-N

Canonical SMILES

COC[Se]C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Methoxymethyl Selanyl Benzene and Analogous Aryl Selenides

Direct Functionalization Approaches to Carbon-Selenium Bonds

These methods focus on creating the aryl-selenium bond directly on the benzene (B151609) ring or its derivatives.

The direct introduction of a selenium moiety onto an aromatic ring, known as selenylation, is a powerful tool for forming aryl-selenium bonds. This can be accomplished through electrophilic aromatic substitution, where an electrophilic selenium species reacts with an electron-rich aromatic system. For instance, arenes bearing activating or directing groups can undergo Rh(III)-catalyzed C-H activation and subsequent selenylation using electrophilic reagents like selenyl chlorides or diselenides. snnu.edu.cn This catalytic approach is efficient under mild conditions and tolerates a wide range of functional groups. snnu.edu.cn

Another strategy involves Friedel-Crafts-type electrophilic substitution reactions. In this approach, aryl selenols can be reacted with electron-rich heteroarenes, suggesting a pathway for the selenylation of activated aromatic systems. nih.gov For unactivated arenes like benzene, stronger Lewis acid catalysis would typically be required to facilitate the reaction with an appropriate electrophilic selenium source, such as (methoxymethyl)selanyl chloride, if it were available.

A common and effective method for creating aryl selenides involves the use of nucleophilic selenium reagents. The highly nucleophilic phenylseleno anion (PhSe⁻), often referred to as phenylselenolate, is a key intermediate. orgsyn.org It is typically generated in situ by the reduction of diphenyl diselenide (Ph₂Se₂) with a reducing agent like sodium borohydride (B1222165) in ethanol. orgsyn.org

Once formed, this potent nucleophile can react with a suitable electrophile. To synthesize [(Methoxymethyl)selanyl]benzene via this route, the phenylselenolate anion would be reacted with an electrophilic source of the methoxymethyl group, such as chloromethyl methyl ether (MOM-Cl). researchgate.net The reaction proceeds via a standard Sₙ2 displacement, where the selenolate anion attacks the electrophilic carbon of the chloromethyl methyl ether, displacing the chloride ion to form the desired C-Se bond.

Approaches from Precursors and Derivatization Strategies

These synthetic routes begin with selenium-containing molecules that are then modified to yield the final product.

Diphenyl diselenide is a stable, crystalline solid that serves as a primary precursor for many organoselenium compounds. lookchem.com It can be synthesized by the oxidation of phenylselenomagnesium bromide, which is formed from the reaction of phenylmagnesium bromide with elemental selenium. orgsyn.orglookchem.com

From diphenyl diselenide, two main pathways emerge:

Reduction to Selenolate : As mentioned previously, reduction of diphenyl diselenide yields two equivalents of the phenylselenolate anion, which can then be alkylated. orgsyn.org

Halogenolysis to Selanyl (B1231334) Halides : Diphenyl diselenide can be cleaved by halogens, such as chlorine or bromine, in a process called halogenolysis. orgsyn.org For example, reaction with chlorine gas or sulfuryl chloride produces benzeneselenenyl chloride (PhSeCl), a highly useful electrophilic selenium reagent. orgsyn.orglookchem.com This selenyl halide can then be used in electrophilic addition reactions or as a precursor for other organoselenium compounds.

The following table summarizes the preparation of these key precursors.

PrecursorStarting MaterialsReagentsKey Features
Diphenyl diselenideBromobenzene, Magnesium, SeleniumBromine (for oxidation)Forms phenylselenomagnesium bromide intermediate, which is then oxidized. orgsyn.orglookchem.com
Benzeneselenenyl chlorideDiphenyl diselenideChlorine gas or Sulfuryl chlorideInvolves the direct chlorinolysis of the Se-Se bond. orgsyn.orglookchem.com

This method is one of the most direct and widely used for preparing unsymmetrical selenides like [(Methoxymethyl)selanyl]benzene. The core of this strategy is the Sₙ2 reaction between a pre-formed selenolate salt and an alkylating agent. arkat-usa.org

The process begins with the generation of a selenolate. A common method is the reduction of diphenyl diselenide with sodium borohydride to form sodium phenylselenolate (PhSeNa). Alternatively, reacting a Grignard reagent like phenylmagnesium bromide with elemental selenium generates a magnesium organoselenolate (PhSeMgBr). arkat-usa.org This species can then react with an alkyl halide. arkat-usa.org

For the synthesis of [(Methoxymethyl)selanyl]benzene, the chosen alkylating agent is typically a methoxymethyl halide, such as chloromethyl methyl ether.

Reaction Scheme: Ph₂Se₂ + 2 NaBH₄ → 2 PhSeNa + H₂ + B₂H₆ PhSeNa + CH₃OCH₂Cl → PhSeCH₂OCH₃ + NaCl

This two-step, one-pot procedure is highly efficient for creating the target molecule.

Advanced and Catalytic Synthetic Strategies

Recent advances in organic synthesis have introduced more sophisticated and efficient methods for the formation of C-Se bonds. These strategies often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Transition Metal Catalysis : Several transition metals have been shown to catalyze the formation of aryl selenides. Rhodium(III) complexes can catalyze the direct selenylation of arenes via C-H activation. snnu.edu.cn Palladium-catalyzed methods have also been developed for the direct C-H selenylation of arenes using diselenides. snnu.edu.cn Copper catalysts are effective in one-pot reactions that can form both C(sp²)-Se and C(sp)-Se bonds using elemental selenium as the selenium source. nih.gov

Metal-Free Approaches : To avoid the cost and potential toxicity of transition metals, metal-free synthetic routes have been developed. One such method uses the SelectFluor® reagent to generate a highly reactive electrophilic selenium species (RSe-F) in situ from a diselenide. semanticscholar.org This allows for the selenylation of various substrates under mild, metal-free conditions. semanticscholar.org

Photocatalysis and Microwave-Assisted Synthesis : Modern energy input methods are also being applied. Visible-light photocatalysis using eosin (B541160) Y as the photocatalyst can facilitate the synthesis of unsymmetrical diaryl selenides from aryl amines. nih.gov Microwave irradiation has been used to accelerate the reaction between aryl diazonium fluoroborates and diselenides, significantly reducing reaction times. nih.gov

Electrochemical Synthesis : Electrochemical methods provide a novel way to form C-C and C-heteroatom bonds. A notable example is the electrochemical coupling of toluene (B28343) with methanol (B129727) in an ionic liquid medium to produce methoxymethyl benzene, demonstrating a pathway for C-O bond formation that could be conceptually extended to other heteroatoms. nih.gov

The following table highlights some of these advanced strategies.

StrategyCatalytic System / ReagentKey Features
C-H Activation[RhCp*Cl₂]₂ / AgSbF₆Direct selenylation of arenes with selenenyl chlorides or diselenides under mild conditions. snnu.edu.cn
Metal-Free SelenylationSelectFluor® / Diorganyl diselenideIn situ generation of a reactive electrophilic selenium species (RSe-F). semanticscholar.org
PhotocatalysisEosin Y / Blue LEDOne-pot synthesis from aryl amines at room temperature. nih.gov
Microwave-AssistedNone (thermal)Rapid synthesis from aryl diazonium salts and diselenides. nih.gov

Electrochemical Synthesis Pathways for Aryl Alkoxymethyl Selenides (e.g., Anodic Oxidation)

Electrochemical synthesis has emerged as a powerful and green alternative for constructing C-Se bonds, often avoiding the need for chemical oxidants, catalysts, or harsh reaction conditions. frontiersin.orgnih.govresearchgate.net These methods typically involve the anodic oxidation of a selenium-containing precursor, which generates a reactive electrophilic selenium species that can then be trapped by a suitable nucleophile.

A notable application of this strategy is the oxidative intramolecular cyclization between 2-alkynylphenol derivatives and various diselenides to produce substituted selenylbenzo[b]furans. frontiersin.org This transformation is efficiently driven by galvanostatic electrolysis in an undivided cell using platinum electrodes. frontiersin.orgnih.gov The process operates at room temperature under metal-free, oxidant-free, and base-free conditions, showcasing the mildness of electrosynthesis. frontiersin.org The scope of this reaction is broad, accommodating various substituents on both the alkynylphenol and the diaryl diselenide, with yields often ranging from good to excellent. frontiersin.orgnih.gov For instance, the reaction of 2-(phenylethynyl)phenol (B13115910) with diphenyl diselenide yields 2-phenyl-3-(phenylselanyl)benzofuran in high yield. nih.gov The methodology has also been successfully applied to methoxy-2-(phenylethynyl)benzene, demonstrating its utility for precursors lacking the phenolic hydroxyl group and affording the corresponding selanylated products with yields up to 78%. frontiersin.orgnih.gov

The general procedure involves adding the 2-alkynylphenol, a diaryl or dialkyl diselenide, and a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAClO₄) to a solvent such as acetonitrile (B52724) (CH₃CN). nih.gov The mixture is then electrolyzed at a constant current. nih.gov A proposed mechanism involves the initial oxidation of the diselenide at the anode to form a selenyl radical cation, which is then attacked by the alkyne to initiate the cyclization cascade. frontiersin.org

While a direct electrochemical synthesis of [(methoxymethyl)selanyl]benzene is not explicitly detailed in these studies, the principles demonstrated in the synthesis of related aryl selenides provide a clear pathway. The anodic oxidation of diphenyl diselenide to generate an electrophilic "PhSe+" equivalent, which is then trapped by a nucleophile, is a central theme that could be adapted for the synthesis of alkoxymethyl selenides.

Table 1: Electrochemical Synthesis of Substituted Selenylbenzo[b]furans

Substrate 1 (2-Alkynylphenol derivative)Substrate 2 (Diselenide)ProductYield (%)Reference
2-(Phenylethynyl)phenolDiphenyl diselenide2-Phenyl-3-(phenylselanyl)benzofuran85 nih.gov
2-(p-Tolylethynyl)phenolDiphenyl diselenide2-p-Tolyl-3-(phenylselanyl)benzofuran82 frontiersin.org
4-Methoxy-2-(phenylethynyl)phenolDiphenyl diselenide6-Methoxy-2-phenyl-3-(phenylselanyl)benzofuran75 frontiersin.org
2-(Phenylethynyl)phenolBis(4-chlorophenyl) diselenide3-[(4-Chlorophenyl)selanyl]-2-phenylbenzofuran91 frontiersin.org
Methoxy-2-(phenylethynyl)benzeneDiphenyl diselenide2-Phenyl-3-(phenylselanyl)benzofuran78 frontiersin.orgnih.gov

Transition Metal-Catalyzed Selenylation Reactions for C-Se Bond Formation

Transition metal catalysis is one of the most important and widely studied tools for the formation of C-Se bonds in aryl and heteroaryl selenides. mangalkotegovtcollege.orgbenthamdirect.com These methods primarily involve the cross-coupling of aryl halides or their equivalents with selenium nucleophiles, such as diselenides or aryl selenols. mangalkotegovtcollege.orgbenthamdirect.com A variety of transition metals, including palladium, copper, nickel, and rhodium, have been found to effectively catalyze these transformations. mangalkotegovtcollege.orgacs.org

Copper-catalyzed systems are particularly noteworthy for their cost-effectiveness and efficiency. A highly general protocol utilizes an alumina-supported Cu(II) catalyst for the selenylation of aryl iodides and bromides with diaryl, dialkyl, and diheteroaryl diselenides. acs.org A key feature of this system is the solvent-controlled halo-selectivity; reactions with aryl iodides proceed efficiently in water, while aryl bromides react effectively in PEG-600. acs.org This methodology provides a general route to a wide array of unsymmetrical diaryl, aryl-alkyl, and aryl-heteroaryl selenides in high yields. acs.org The heterogeneous catalyst is robust and can be recovered and recycled for multiple runs without a significant loss of activity. mangalkotegovtcollege.orgacs.org

The general reaction involves heating a mixture of the aryl halide, the diselenide, and the Cu-Al₂O₃ catalyst in the appropriate solvent. The mechanism is proposed to be a metal-assisted nucleophilic substitution where the copper center remains in the +2 oxidation state throughout the catalytic cycle. mangalkotegovtcollege.org

Palladium-catalyzed reactions have also been extensively developed for C-Se bond formation. These reactions typically couple aryl halides or triflates with organoselenium reagents. While highly effective, homogeneous catalysts often involve ligands and can be difficult to recover and reuse, which is a drawback compared to some heterogeneous systems. mangalkotegovtcollege.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 2: Examples of Transition Metal-Catalyzed C-Se Bond Formation

Catalyst SystemAryl SubstrateSelenium SourceSolventKey FeaturesReference
Cu-Al₂O₃Aryl IodidesDiaryl/Dialkyl DiselenidesH₂OHeterogeneous, recyclable, high yields for iodoarenes. mangalkotegovtcollege.orgacs.org
Cu-Al₂O₃Aryl BromidesDiaryl/Dialkyl DiselenidesPEG-600Heterogeneous, recyclable, selective for bromoarenes. mangalkotegovtcollege.orgacs.org
Cu₂S@CAryl IodidesDiaryl DiselenidesIonic LiquidHeterogeneous, ligand-free, reusable catalyst. mangalkotegovtcollege.org
Palladium ComplexesAryl Halides/TriflatesDiselenides/SelenolsVarious OrganicBroad applicability, often requires ligands. benthamdirect.com
Nickel ComplexesAryl HalidesDiselenidesVarious OrganicEffective for C-H bond functionalization and selenylation. acs.org

Chemoenzymatic Synthetic Approaches to Organoselenium Scaffolds

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry to access complex molecules under mild conditions. nih.gov This approach is increasingly being applied to the synthesis of organoselenium compounds, offering pathways to chiral molecules and enabling selective transformations that are challenging to achieve with conventional methods. scielo.brresearchgate.net

One prominent strategy involves the use of hydrolases, particularly lipases, for the kinetic resolution of racemic alcohols or amines that serve as precursors to chiral organoselenium compounds. scielo.br For example, a series of chiral organoselenium dihalides (organoselenanes) were synthesized using a chemoenzymatic methodology where lipase-catalyzed acetylation was employed to resolve a racemic alcohol, allowing for the separate synthesis of each enantiomer. scielo.br

Another powerful chemoenzymatic method involves a two-step process for the synthesis of oxygenated derivatives of propenylbenzenes. researchgate.net The first step is a lipase-catalyzed epoxidation using an enzyme like Novozym 435, followed by hydrolysis to form diols. researchgate.net The second step utilizes microbial oxidation, employing bacterial strains such as Rhodococcus erythropolis, to convert the diols into the corresponding hydroxy ketones. researchgate.net This tandem enzymatic process demonstrates how biocatalysts can be used sequentially to build molecular complexity. researchgate.net

Furthermore, enzymes such as imine reductases are being explored for the stereoselective synthesis of amine-containing scaffolds that could be incorporated into organoselenium structures. nih.gov For instance, the synthesis of (R)-selegiline was achieved via a stereoselective biocatalytic reductive amination, highlighting the potential of these enzymes for creating chiral centers with high conversion and stereoselectivity. nih.gov While not directly applied to [(methoxymethyl)selanyl]benzene, these chemoenzymatic strategies offer a versatile toolkit for creating complex and enantioenriched organoselenium compounds and their precursors under environmentally benign conditions. nih.gov

Table 3: Chemoenzymatic Strategies in Organoselenium-Related Synthesis

Enzyme/MicroorganismReaction TypeSubstrate TypeProduct TypeKey AdvantageReference
LipaseKinetic Resolution (Acetylation)Racemic AlcoholsEnantioenriched Chiral AlcoholsAccess to enantiomerically pure precursors for chiral organoselenanes. scielo.br
Novozym 435 (Lipase)EpoxidationPropenylbenzenesEpoxides/DiolsMild conditions for oxygenation of alkene precursors. researchgate.net
Rhodococcus erythropolisMicrobial OxidationDiolsHydroxy ketonesSelective oxidation as part of a tandem enzymatic process. researchgate.net
Imine Reductase (IR36-M5)Reductive AminationKetones and AminesChiral AminesHigh stereoselectivity for the synthesis of key pharmaceutical building blocks. nih.gov

Applications of Methoxymethyl Selanyl Benzene and Organoselenium Compounds in Advanced Synthetic Methodologies

Stereoselective and Regioselective Organic Transformations Mediated by Selenium

The ability to control the spatial arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity) is paramount in modern organic synthesis. Organoselenium reagents provide powerful methods for achieving high levels of both. A cornerstone of this control is the reaction of electrophilic selenium species with alkenes. windows.net

Electrophilic selenium reagents, such as phenylselanyl halides (PhSeX), react with carbon-carbon double bonds to form a cyclic, three-membered seleniranium ion intermediate. windows.netcardiff.ac.uk The formation of this intermediate is crucial as it dictates the stereochemical outcome of the reaction. The subsequent attack by a nucleophile occurs from the side opposite to the selenium bridge, resulting in a clean anti-addition of the selenium moiety and the nucleophile across the double bond. windows.net

This predictable stereoselectivity is the basis for a variety of useful transformations known as selenofunctionalization reactions. For instance, in the presence of water or alcohols as nucleophiles, this process leads to oxyselenenylation, yielding β-hydroxy or β-alkoxy selenides, respectively. mdpi.com If the nucleophile is part of the same molecule (an internal nucleophile), the reaction results in a cyclization, a process known as selenocyclization, which is highly valuable for constructing heterocyclic systems. cardiff.ac.uk The regioselectivity of the nucleophilic attack on the seleniranium ion is governed by both electronic and steric factors, often favoring the more substituted carbon atom (Markovnikov-type addition) or being influenced by neighboring functional groups. windows.netmdpi.com

A notable example is the bis-alkoxyselenenylation of terminal alkenes. A method using selenium dibromide in acetonitrile (B52724), followed by refluxing in an alcohol, directs the reaction towards Markovnikov addition products, yielding bis(2-alkoxyalkyl) selenides with high efficiency (88–94%). mdpi.com

Table 1: Examples of Stereoselective and Regioselective Selenium-Mediated Reactions
Reaction TypeSubstrateSelenium ReagentNucleophileProduct TypeSelectivityReference
OxyselenenylationAlkenePhSeBrH₂Oβ-Hydroxy selenide (B1212193)anti-addition cardiff.ac.uk
SelenocyclizationUnsaturated AlcoholElectrophilic Se⁺Internal -OHCyclic etherStereo- and Regiocontrolled cardiff.ac.uk
Bis-alkoxyselenenylation1-AlkeneSeBr₂Alcohol (e.g., Methanol)Bis(2-alkoxyalkyl) selenideRegioselective (Markovnikov) mdpi.com
AcetoxyselenylationAlkene(PhSe)₂ / m-CPBAAcetic Acidβ-Acetoxy selenideStereospecific cardiff.ac.uk

Asymmetric Induction in Organic Reactions Utilizing Chiral Selenium Reagents

Asymmetric induction, the preferential formation of one enantiomer or diastereomer, is a cornerstone of synthesizing chiral molecules like pharmaceuticals. mdpi.com The development of chiral organoselenium compounds has provided powerful tools for asymmetric synthesis, where chirality is transferred from the reagent to the product. mdpi.comnih.gov These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled approaches. ingentaconnect.com

A significant amount of research has focused on designing and synthesizing enantiomerically pure chiral selenium compounds that can act as chiral auxiliaries or catalysts. mdpi.com Many of these are derived from readily available natural sources like amino acids or terpenes. thieme-connect.com For example, chiral diselenides have been synthesized and used in stereoselective methoxyselenenylation reactions. cardiff.ac.uk

Chiral selenenamides, generated in situ, have been employed for the asymmetric selenenylation of ketones. This reaction, followed by oxidative elimination of the selenium moiety, provides a convenient route to optically active α,β-unsaturated ketones. thieme-connect.com The mechanism of chirality transfer often involves the chiral selenium reagent controlling the facial selectivity of the reaction, leading to the preferential formation of one enantiomer. mdpi.com

The application of chiral selenium compounds is extensive and includes:

Asymmetric Hydrosilylation: Chiral diselenides serve as ligands for metals in the asymmetric hydrosilylation of ketones and imines. thieme-connect.com

Conjugate Additions: Chiral selenium-based ligands have been used in copper-catalyzed enantioselective conjugate additions of organometallic reagents to enones. thieme-connect.com

Allylic Alkylations: Palladium-catalyzed asymmetric allylic alkylations have been successfully performed using chiral selenium-containing ligands. thieme-connect.com

The effectiveness of these reagents lies in the ability of the chiral scaffold to create a sterically and electronically differentiated environment around the reactive selenium center, thereby directing the approach of the substrate to favor one stereochemical outcome. mdpi.com

Table 2: Applications of Chiral Selenium Reagents in Asymmetric Synthesis
Asymmetric ReactionType of Chiral Selenium CompoundRoleMetal (if any)Reference
Methoxyselenenylation of AlkenesChiral DiselenidesChiral Reagent- cardiff.ac.uk
Selenenylation of KetonesChiral SelenenamidesChiral Reagent- thieme-connect.com
Hydrosilylation of KetonesChiral DiselenidesChiral Ligand- thieme-connect.com
Conjugate Addition to EnonesChiral SelenidesChiral LigandCopper (Cu) thieme-connect.com
Allylic AlkylationChiral SelenidesChiral LigandPalladium (Pd) thieme-connect.com

Design and Synthesis of Complex Molecular Architectures through Organoselenium Chemistry

The unique reactivity of organoselenium compounds makes them highly suitable for the construction of complex molecular structures, including natural products and functionalized heterocyclic systems. nih.gov The introduction of a selenium moiety into a molecule opens up a range of subsequent transformations, allowing for the stepwise assembly of intricate architectures.

One of the most powerful strategies is the selenocyclization reaction, where an electrophilic selenium species triggers the cyclization of an unsaturated substrate containing an internal nucleophile. cardiff.ac.uk This process allows for the rapid formation of rings with high stereocontrol, a critical step in the synthesis of many complex natural products. cardiff.ac.uk

Furthermore, the selenium atom, once incorporated, can be easily manipulated. The most well-known transformation is the selenoxide elimination. Oxidation of a selenide to the corresponding selenoxide, followed by a syn-elimination, introduces a double bond into the molecule under very mild conditions. wikipedia.org This two-step sequence of selenenylation followed by oxidative elimination is a cornerstone of modern organic synthesis for creating α,β-unsaturated carbonyl compounds and other alkenes. windows.net

The development of methods for the dual incorporation of selenium and other functional groups in a single step has also expanded the toolkit for complex synthesis. mdpi.com For example, reactions have been developed that allow for the simultaneous introduction of a selenium atom and a trifluoromethyl group into heterocyclic molecules. mdpi.com The ability to use organoselenium reagents in multicomponent reactions further enhances their utility, allowing for the rapid build-up of molecular complexity from simple starting materials. thieme-connect.com

Development of Novel Catalytic Cycles in Organic Synthesis Employing Selenium Compounds

While many organoselenium reactions are stoichiometric, a major focus of modern research has been the development of catalytic versions to improve atom economy and reduce selenium-containing waste, making the processes "greener." rsc.org Selenium compounds are highly effective as catalysts in a variety of transformations, particularly redox reactions. thieme-connect.comcardiff.ac.uk

A common catalytic cycle involves an organoselenium species (like a diselenide or a selenide) being activated by an oxidant to form a more reactive species, such as a seleninic acid or an electrophilic selenium reagent. rsc.orgnih.gov This active species then performs the desired transformation (e.g., oxidation of a substrate) and is reduced back to its initial state. A stoichiometric co-oxidant, such as hydrogen peroxide or N-bromosuccinimide (NBS), is used to regenerate the active selenium catalyst, thus closing the catalytic loop. rsc.orgnih.gov

Examples of selenium-catalyzed reactions include:

Oxidations: Selenides and selenoxides are effective catalysts for the oxidation of various functional groups, including the conversion of sulfides to sulfoxides and alcohols to aldehydes or ketones. nih.gov Selenium dioxide (SeO₂) is a classic reagent for allylic oxidation, and catalytic versions have been developed using co-oxidants. wikipedia.org

Epoxidations and Dihydroxylations: Selenium compounds can catalyze the epoxidation and trans-dihydroxylation of alkenes, typically using hydrogen peroxide as the terminal oxidant. rsc.org

Bromolactonization: Chiral selenium compounds have been used to catalyze asymmetric bromolactonization reactions, creating chiral lactones with high enantioselectivity. rsc.org

The catalytic cycle of the antioxidant enzyme glutathione (B108866) peroxidase, which contains a selenocysteine (B57510) residue, has inspired the development of many synthetic selenium-based catalysts that mimic its function. thieme-connect.comrsc.org These biomimetic catalysts are often used in redox reactions, highlighting the synergy between biology and synthetic chemistry.

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